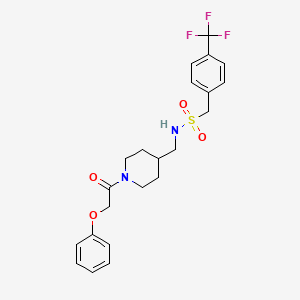

![molecular formula C20H24N2O B2605126 1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 638140-61-1](/img/structure/B2605126.png)

1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol” is a benzimidazole derivative. It has a molecular formula of C20H24N2O . The average mass is 308.417 Da and the mono-isotopic mass is 308.188873 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol”, usually involves two steps. First, the construction of the desired benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Wissenschaftliche Forschungsanwendungen

Green Chemistry

A novel synthesis approach highlights the importance of environmentally benign methods in organic chemistry. The use of recyclable hypervalent iodine(III) reagent for efficient alcohol oxidation is an example of sustainable chemistry practices. This method allows for the oxidation of various alcohols to their corresponding carbonyl compounds in high yields, demonstrating the compound's potential in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).

Organic Synthesis

The compound finds application in the synthesis of fused imidazoles, showcasing its versatility in creating heteroaromatic rings. This includes novel pathways to synthesize imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, underlining its role in expanding the toolkit for organic synthesis (P. Molina, A. Lorenzo, & E. Aller, 1989).

Materials Science

Significant in materials science, the compound contributes to the development of potential organic non-linear optical (NLO) materials. The synthesis and characterization of benzimidazole derivatives reveal their promising applications in NLO devices due to their significant molecular hyperpolarizabilities and fine microscopic NLO behavior (I. Manikandan, M. Perumal, & K. Jayamoorthy, 2019).

Catalysis

In catalysis, complexes derived from benzimidazole ligands are synthesized for selective dehydrogenative amidation and amination, providing a versatile tool for the coupling of simple alcohols with amines. This showcases the compound's utility in catalysis, offering pathways to synthesize a range of amides and secondary and tertiary amines (Xiao-Wei Xie & H. Huynh, 2015).

Chemistry of Heterocycles

The compound is also instrumental in the chemistry of heterocycles, serving as a building block for the synthesis of novel heterocyclic compounds. This includes the preparation of benzimidazole, benzoxazole, and benzothiazole derivatives, highlighting its role in the synthesis of molecules with potential antimicrobial activity (Vikas Padalkar, Vinod D. Gupta, & K. Phatangare, 2014).

Zukünftige Richtungen

Benzimidazole derivatives, including “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol”, have been highlighted for their diverse pharmacological activities . This suggests that future research could focus on exploring these activities further and developing potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-12-10-13(2)15(4)17(14(12)3)11-22-19-9-7-6-8-18(19)21-20(22)16(5)23/h6-10,16,23H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKMCBIZTJBKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B2605043.png)

![Ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2605045.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2605046.png)

![3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride](/img/structure/B2605047.png)

![N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2605048.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2605054.png)

![6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605064.png)